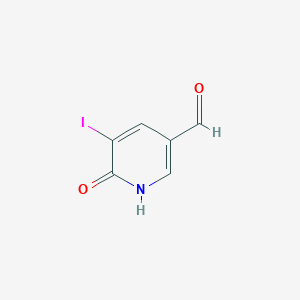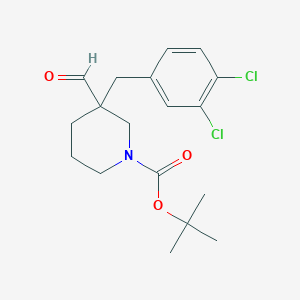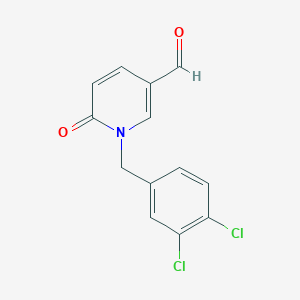![molecular formula C9H7IN2O B1325020 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone CAS No. 1015609-03-6](/img/structure/B1325020.png)
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone, commonly known as IPPE, is a chemical compound that has gained attention in the fields of pharmaceuticals. It is a reagent used in the synthesis of potent VEGFR-2 inhibitors .
Molecular Structure Analysis
The molecular formula of 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone is C9H7IN2O. It has a molecular weight of 286.07 g/mol. The SMILES string representation is CC(=O)c1cnc2[nH]cc(I)c2c1 .Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties might be found in specialized databases or literature.Scientific Research Applications
Functionalization and Synthesis
- Functionalization of 1H-pyrrolo[2,3-b]pyridine : The study by Minakata et al. (1992) explores the functionalization of 1H-pyrrolo[2,3-b]pyridine, aiming to develop compounds for agrochemicals and functional materials. This includes introducing amino groups and creating podant-type compounds and polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups, showcasing the chemical versatility of similar compounds (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Salimon, Salih, and Hussien (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and evaluated its antimicrobial activity. The compound showed significant antimicrobial effects with minimum inhibitory concentration values ranging from 30.2 to 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).
Antiviral Properties
- Antiviral Activity of Pyridine Derivatives : Attaby et al. (2006) synthesized a compound similar to 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone and studied its antiviral properties, including anti-HSV1 and anti-HAV-MBB activities. This demonstrates the potential of related compounds in antiviral applications (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Catalytic Applications
- Synthesis of Pyrido Fused Systems : A study by Almansa et al. (2008) discusses the synthesis of pyrazolopyridines and other pyrido fused systems, showcasing the catalytic and synthetic applications of similar compounds (Almansa, Virgili, Carceller, & Grima-Poveda, 2008).
Biological Activities
- Antibacterial and Plant Growth Regulatory Activities : Liu et al. (2007) synthesized new 1H-1,2,4-triazole derivatives containing pyridine and evaluated their antibacterial and plant growth regulatory activities, highlighting the potential biological applications of similar compounds (Liu, Tao, Dai, Jin, & Fang, 2007).
Quantum Mechanical Modeling
- Modeling and Reactivity Studies : Cataldo et al. (2014) conducted quantum mechanical modeling of fluoromethylated-pyrrol derivatives to study their reactivities, structures, and vibrational properties, indicating the importance of computational approaches in understanding the properties of similar compounds (Cataldo, Castillo, Br, & An, 2014).
Safety and Hazards
properties
IUPAC Name |
1-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-5(13)6-2-7-8(10)4-12-9(7)11-3-6/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQVDDRXKXQBMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(NC=C2I)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640150 |
Source


|
| Record name | 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | |
CAS RN |
1015609-03-6 |
Source


|
| Record name | 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)
![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)



![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)
![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)
![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)
![1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324953.png)
![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)